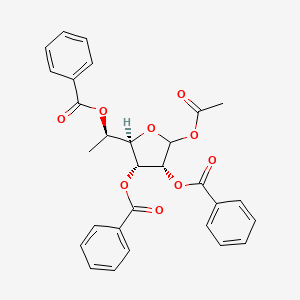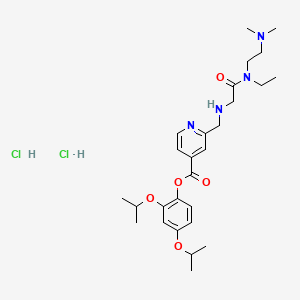
JQKD82 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JQKD82 (dihydrochloride): is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5). It is known for its ability to increase the levels of trimethylated histone H3 lysine 4 (H3K4me3), making it a valuable compound for research in multiple myeloma .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of JQKD82 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and typically involve the use of various organic solvents, catalysts, and reagents to achieve the desired product .
Industrial Production Methods: Industrial production of JQKD82 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions: JQKD82 (dihydrochloride) primarily undergoes reactions related to its role as a KDM5 inhibitor. These include:
Oxidation: The compound can undergo oxidation reactions, although these are not the primary focus of its use.
Reduction: Reduction reactions are also possible but are not commonly associated with its primary function.
Substitution: Substitution reactions may occur during the synthesis and functionalization of the compound
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed: The major products formed from these reactions are typically intermediates or derivatives of JQKD82 (dihydrochloride) that retain its core inhibitory function .
科学研究应用
Chemistry: JQKD82 (dihydrochloride) is used in chemical research to study the inhibition of lysine demethylase 5 and its effects on histone methylation .
Biology: In biological research, the compound is used to investigate the role of histone demethylation in gene expression and cellular processes .
Medicine: JQKD82 (dihydrochloride) has significant applications in medical research, particularly in the study of multiple myeloma and other cancers. It helps in understanding the epigenetic regulation of cancer cells .
作用机制
JQKD82 (dihydrochloride) exerts its effects by selectively inhibiting lysine demethylase 5 (KDM5). This inhibition leads to an increase in the levels of trimethylated histone H3 lysine 4 (H3K4me3), which in turn affects gene expression. The compound downregulates MYC targets and RNAPII phosphorylation, thereby suppressing the growth of multiple myeloma cells .
相似化合物的比较
- JADA82 (dihydrochloride)
- PCK82 (dihydrochloride)
Comparison: JQKD82 (dihydrochloride) is unique in its high selectivity for lysine demethylase 5 (KDM5) over other demethylases. This selectivity makes it particularly effective in increasing H3K4me3 levels and suppressing multiple myeloma cell growth. Similar compounds like JADA82 and PCK82 share some structural similarities but may differ in their selectivity and potency .
属性
分子式 |
C27H42Cl2N4O5 |
|---|---|
分子量 |
573.5 g/mol |
IUPAC 名称 |
[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C27H40N4O5.2ClH/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5;;/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3;2*1H |
InChI 键 |
LDSXMHKWRLCTDV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



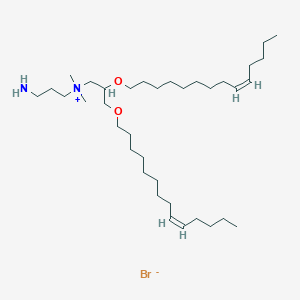



![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
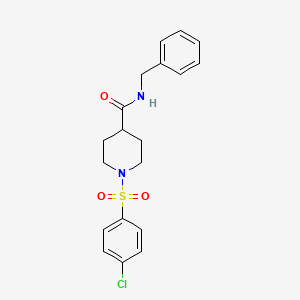
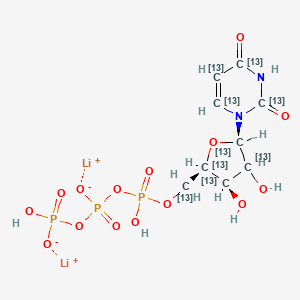
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
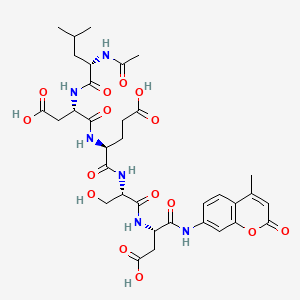
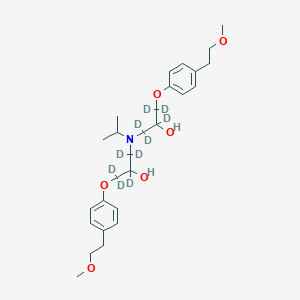

![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
